molecular formula C22H14O10 B6595456 Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) CAS No. 2899-87-8

Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Cat. No. B6595456
CAS RN: 2899-87-8
M. Wt: 438.3 g/mol
InChI Key: MRIBVVVTDMUFHN-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a chemical compound with the CAS Number: 2899-87-8 . It has a molecular weight of 438.35 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) . The Inchi Code is 1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2 .

Scientific Research Applications

Structural and Thermal Analysis

Research on derivatives of Butane-1,4-diyl, such as bis(thiourea) and bis(imidazole) compounds, has focused on their structural characterization and thermal properties. Studies have synthesized and characterized these derivatives using techniques like IR, NMR, and single-crystal X-ray analysis. These compounds have been found to organize into specific space groups and their thermal decomposition has been explored, providing insights into their stability and potential applications in materials science (Pansuriya et al., 2012; Udvardy et al., 2020).

Mesomorphic Properties and Liquid Crystals

Butane-1,4-diyl derivatives have been synthesized and their mesomorphic properties studied, particularly focusing on their ability to form nematic mesophases. The influence of structural factors such as the lateral substituent and the length of the central and terminal hydrocarbon chains on these properties has been investigated. This research contributes to our understanding of the factors affecting mesogenic properties, which is crucial for designing new materials for liquid crystal displays and other applications (Maksimenko et al., 2007).

Supramolecular Chemistry

The field of supramolecular chemistry has also benefited from studies on Butane-1,4-diyl bis derivatives. Research has been conducted on the synthesis of cocrystals and supramolecular compounds involving these derivatives, leading to the development of diverse 3D supramolecular networks through hydrogen bonding and π-π interactions. These structures have potential applications in catalysis, molecular recognition, and the development of novel materials (Cui et al., 2017).

Catalysis and Chemical Synthesis

Research into the use of Butane-1,4-diyl derivatives in catalysis has shown promising results. These compounds have been employed as chiral ligands in asymmetric hydroformylation reactions, indicating their potential in producing enantiomerically pure substances. Such applications are essential in pharmaceutical synthesis, where the production of chirally pure substances can significantly impact drug efficacy and safety (Hayashi et al., 1979).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIBVVVTDMUFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141642
Record name 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

CAS RN

2899-87-8
Record name 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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